2-(3-Methoxyphenyl)ethanimidamide hydrochloride
Overview
Description
2-(3-Methoxyphenyl)ethanimidamide hydrochloride is a chemical compound with significant applications in scientific research and industry. It is derived from 3-methoxyphenyl and ethanimidamide, and its hydrochloride form enhances its stability and solubility.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 3-methoxyphenylacetonitrile and ethylamine.
Reaction Conditions: The reaction involves heating the starting materials in an appropriate solvent, such as ethanol, under reflux conditions.
Purification: The product is then purified through recrystallization or column chromatography to obtain the desired compound.
Industrial Production Methods:
Batch Production: In industrial settings, the compound is produced in batches to ensure quality control and consistency.
Scale-Up: The process is scaled up using reactors that can handle larger volumes, ensuring efficient production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: Substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Oxidized derivatives such as quinones and hydroquinones.
Reduction Products: Reduced amines and amides.
Substitution Products: Substituted phenyl compounds with different functional groups.
Scientific Research Applications
2-(3-Methoxyphenyl)ethanimidamide hydrochloride is widely used in various fields:
Chemistry: It serves as a building block for synthesizing more complex organic compounds.
Biology: It is used in biochemical studies to understand enzyme mechanisms and metabolic pathways.
Medicine: The compound has potential therapeutic applications, including as an intermediate in drug synthesis.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways:
Molecular Targets: It interacts with enzymes and receptors involved in biochemical processes.
Pathways: It may modulate signaling pathways related to cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
3-Methoxyphenethylamine: Similar structure but different functional group.
2-(3-Methoxyphenyl)cyclohexanone: Different core structure but retains the methoxy group.
(3-Methoxyphenyl)acetonitrile: Similar phenyl group but different functional group.
Uniqueness: 2-(3-Methoxyphenyl)ethanimidamide hydrochloride is unique due to its specific combination of functional groups, which allows for diverse chemical reactions and applications.
This comprehensive overview highlights the importance and versatility of this compound in scientific research and industry. Its unique properties and wide range of applications make it a valuable compound in various fields.
Properties
IUPAC Name |
2-(3-methoxyphenyl)ethanimidamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O.ClH/c1-12-8-4-2-3-7(5-8)6-9(10)11;/h2-5H,6H2,1H3,(H3,10,11);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQEULXLHQMAHAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC(=N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6487-98-5 | |
Record name | Benzeneethanimidamide, 3-methoxy-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6487-98-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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